
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPPU, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPPU is a urea derivative that has been synthesized and studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood, but it is believed to involve its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to bind to the ATP-binding site of CDKs and GSK-3, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of tumor growth in animal models. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. However, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, including further studies on its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could also be studied for its potential use as a tool in chemical biology and drug discovery, as its ability to inhibit kinase activity could be useful in identifying new targets for drug development. Additionally, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could be studied for its potential use in combination with other drugs or therapies for cancer and other diseases.
Méthodes De Synthèse
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be synthesized through a multi-step process, starting with the reaction of 4-bromophenyl isocyanate and 3-phenyl-5-pyrrolidinone in the presence of a base, such as sodium hydride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. This synthesis method has been optimized and improved by various researchers, resulting in high yields and purity of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential use in various research applications, including as a kinase inhibitor and as a potential therapeutic agent for cancer and other diseases. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and signaling pathways. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-10-16(22)21(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWONQOADJTTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

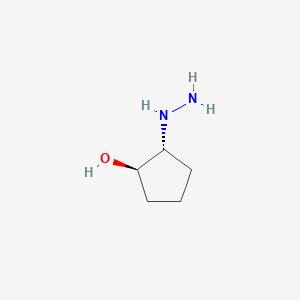

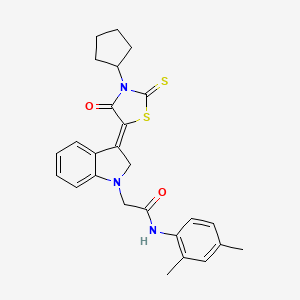
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
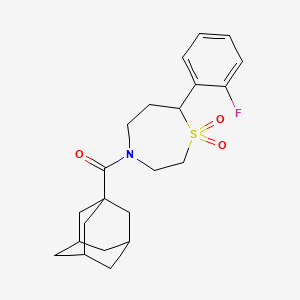

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)
![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)
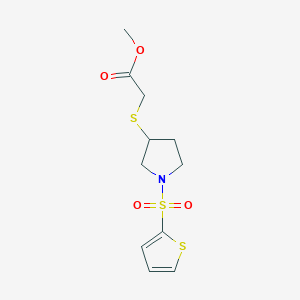
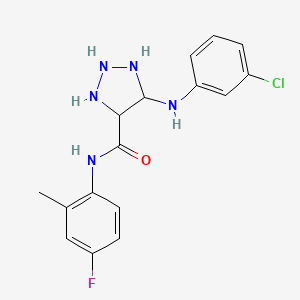
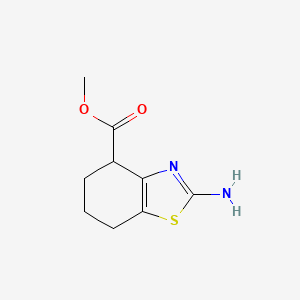
![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)